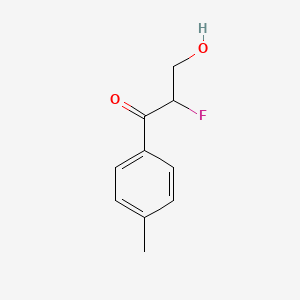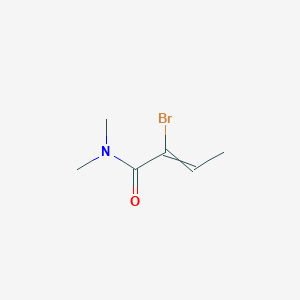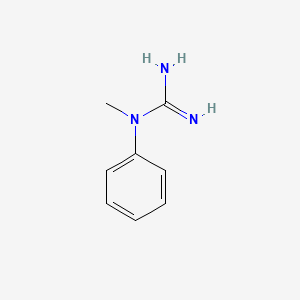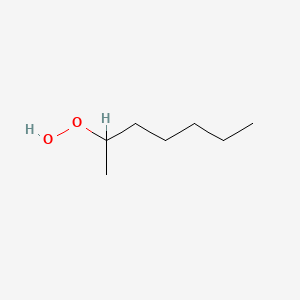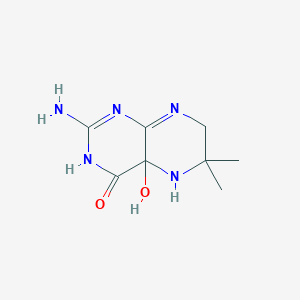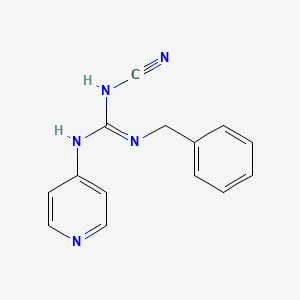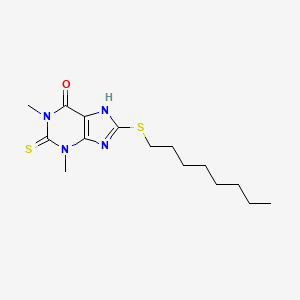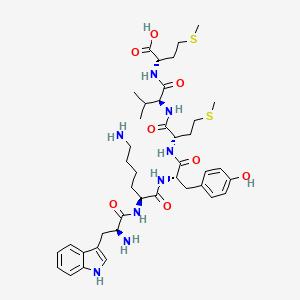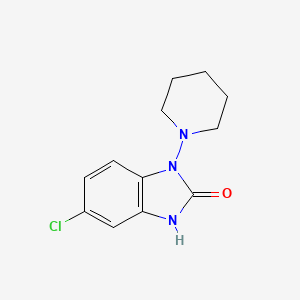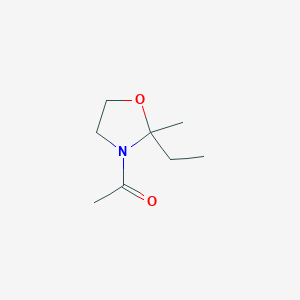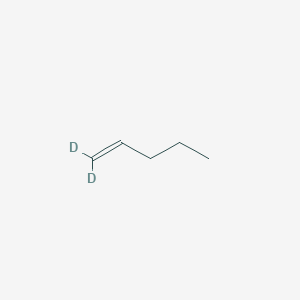
1-Pentene-1,1-D2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Pentene-1,1-D2 is a deuterated derivative of 1-pentene, an organic compound belonging to the class of alkenes. Alkenes are hydrocarbons that contain at least one carbon-carbon double bond. The deuterium atoms in this compound replace the hydrogen atoms at the first carbon position, making it a valuable compound for various scientific studies, especially in the field of spectroscopy and reaction mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
1-Pentene-1,1-D2 can be synthesized through several methods. One common approach involves the deuteration of 1-pentene using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with the deuterium atoms selectively replacing the hydrogen atoms at the desired position.
Industrial Production Methods
Industrial production of this compound often involves the use of deuterated reagents and catalysts to ensure high purity and yield. The process may include multiple steps of purification and distillation to isolate the deuterated compound from other byproducts.
化学反应分析
Types of Reactions
1-Pentene-1,1-D2 undergoes various chemical reactions typical of alkenes, including:
Hydrogenation: The addition of hydrogen (H2) across the double bond to form pentane.
Halogenation: The addition of halogens (e.g., Br2, Cl2) to form dihalides.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to form alkyl halides.
Oxidation: The reaction with oxidizing agents (e.g., KMnO4, OsO4) to form diols or other oxygenated products.
Common Reagents and Conditions
Hydrogenation: Typically performed using a metal catalyst such as palladium, platinum, or nickel under atmospheric pressure.
Halogenation: Conducted at room temperature with halogen gases or halogenated solvents.
Hydrohalogenation: Carried out in the presence of hydrogen halides, often in an inert solvent.
Oxidation: Utilizes strong oxidizing agents under controlled conditions to prevent over-oxidation.
Major Products
Hydrogenation: Produces pentane.
Halogenation: Forms 1,2-dihalopentane.
Hydrohalogenation: Yields 1-halopentane.
Oxidation: Results in the formation of 1,2-pentanediol or other oxygenated derivatives.
科学研究应用
1-Pentene-1,1-D2 is widely used in scientific research due to its unique properties. Some of its applications include:
Spectroscopy: Used as a reference compound in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to study molecular structures and dynamics.
Reaction Mechanisms: Employed in kinetic isotope effect studies to understand reaction pathways and mechanisms.
Material Science: Utilized in the synthesis of deuterated polymers and materials for specialized applications.
Biological Studies: Investigated for its interactions with biological molecules and potential use in drug development.
作用机制
The mechanism of action of 1-Pentene-1,1-D2 in chemical reactions involves the interaction of the deuterium atoms with other reactants. The presence of deuterium can influence reaction rates and pathways due to the isotope effect, where the heavier deuterium atoms alter the vibrational frequencies and bond strengths compared to hydrogen. This can lead to differences in reaction kinetics and product distribution.
相似化合物的比较
1-Pentene-1,1-D2 can be compared with other deuterated alkenes and non-deuterated 1-pentene. Some similar compounds include:
1-Pentene: The non-deuterated version, which has similar chemical properties but different spectroscopic characteristics.
1-Hexene-1,1-D2: Another deuterated alkene with a longer carbon chain.
2-Pentene: An isomer of 1-pentene with the double bond at a different position, leading to different reactivity and properties.
The uniqueness of this compound lies in its specific deuterium labeling, which makes it a valuable tool for studying isotope effects and reaction mechanisms in various scientific fields.
属性
分子式 |
C5H10 |
|---|---|
分子量 |
72.15 g/mol |
IUPAC 名称 |
1,1-dideuteriopent-1-ene |
InChI |
InChI=1S/C5H10/c1-3-5-4-2/h3H,1,4-5H2,2H3/i1D2 |
InChI 键 |
YWAKXRMUMFPDSH-DICFDUPASA-N |
手性 SMILES |
[2H]C(=CCCC)[2H] |
规范 SMILES |
CCCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


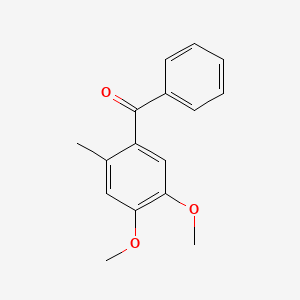
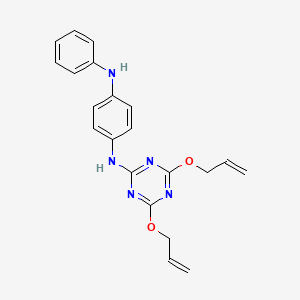
![3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13811522.png)
